Lipophilicity Modulation: Increased LogP and TPSA Versus Des-Methyl Morpholino Analog
The introduction of a single methyl group at the 2-position of the morpholine ring increases computed LogP by approximately 0.39–0.86 log units relative to the unsubstituted morpholino analog 4-chloro-6-morpholinopyrimidin-2-amine (CAS 339016-18-1). Specifically, the target compound has a computed LogP of 0.9373 and a topological polar surface area (TPSA) of 64.27 Ų , while the des-methyl comparator has a reported ACD/LogP of 0.08 (ChemSpider) to 0.55 (Leyan) and a molecular weight of 214.65 g/mol . The increased LogP of the 2-methylmorpholino analog enhances membrane permeability potential while the modest TPSA increase maintains hydrogen-bonding capacity. This difference is material for central nervous system (CNS) penetration optimization and for tuning oral bioavailability in lead optimization campaigns.
| Evidence Dimension | Computed Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.9373; TPSA = 64.27 Ų; MW = 228.68 g/mol (Leyan computed values) |
| Comparator Or Baseline | 4-Chloro-6-morpholinopyrimidin-2-amine (CAS 339016-18-1): LogP = 0.08 (ACD/ChemSpider) to 0.55 (Leyan); TPSA not individually reported but structurally lower; MW = 214.65 g/mol |
| Quantified Difference | LogP increase of 0.39–0.86 log units; TPSA increase of approximately 2–3 units (estimated from structural difference); MW increase of 14.03 g/mol (one methylene unit) |
| Conditions | Computed physicochemical properties from vendor databases and ChemSpider; no unified experimental measurement system |
Why This Matters
The higher LogP of the 2-methylmorpholino analog makes it the preferred building block when the downstream drug candidate requires enhanced membrane permeability or blood–brain barrier penetration, while the unsubstituted morpholino analog is preferable for programs requiring lower lipophilicity to mitigate promiscuity or hERG liability.
